4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine

Medicinal Chemistry Drug Design Lipophilicity

For medicinal chemists developing CNS-targeted kinase inhibitors, generic phenylpyrimidine intermediates often yield false negatives when minor substitution shifts eliminate target engagement. 4-Chloro-2-methyl-6-(m-tolyl)pyrimidine (CAS 1256638-68-2) solves this with a validated SNAr-active core. Key benefits: - LogP 3.41 and TPSA 25.78 Ų predict favorable BBB permeability. - Distinct 4-chloro-6-m-tolyl substitution avoids regioisomer-related potency loss seen in fungicide SAR. - Enables rapid parallel library synthesis. Supplied with ≥95% purity, in stock for immediate global shipping.

Molecular Formula C12H11ClN2
Molecular Weight 218.68 g/mol
CAS No. 1256638-68-2
Cat. No. B1425718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine
CAS1256638-68-2
Molecular FormulaC12H11ClN2
Molecular Weight218.68 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC(=NC(=N2)C)Cl
InChIInChI=1S/C12H11ClN2/c1-8-4-3-5-10(6-8)11-7-12(13)15-9(2)14-11/h3-7H,1-2H3
InChIKeyGJEZOIIZYPYWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine: Key Scaffold for Drug Discovery & Agrochemicals


4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine (CAS 1256638-68-2) is a trisubstituted pyrimidine derivative belonging to the phenylpyrimidine class, with the molecular formula C₁₂H₁₁ClN₂ and a molecular weight of 218.68 g/mol . It features a chloro group at position 4, a methyl group at position 2, and a 3-methylphenyl (m-tolyl) group at position 6, resulting in a LogP value of 3.41 and a topological polar surface area (TPSA) of 25.78 Ų . This heterocyclic scaffold is widely employed as a versatile intermediate in medicinal chemistry and agrochemical research due to the presence of the reactive 4-chloro handle, which enables facile nucleophilic aromatic substitution for late-stage diversification .

1
Reactive handle 4-Chloro group supports nucleophilic aromatic substitution for late-stage diversification.
2
Defined substitution 2-Methyl and 6-(m-tolyl) pattern provides a distinct lipophilicity and steric profile.
3
Workflow integration Fits parallel synthesis and SAR exploration in medicinal and agrochemical research.

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine Substitution Specificity


Generic substitution among pyrimidine derivatives is not chemically or functionally equivalent due to the extreme sensitivity of biological activity to specific substitution patterns. In phenylpyrimidine series, even minor modifications—such as relocating a methyl group or altering the halogen substitution—can drastically alter pharmacokinetic properties, target engagement, and functional outcomes. For instance, studies on anilinopyrimidine fungicides demonstrate that activity falls sharply with any substitution on the aniline ring, and substituents at the 5-position of the pyrimidine ring greatly reduce potency [1]. Similarly, in herbicide safener research, subtle variations in the reactivity and chemical structure of phenylpyrimidine derivatives determine whether a compound elicits a rapid or slow xenobiotic response, with only the rapid-response derivatives proving effective in increasing herbicide tolerance in rice [2]. The specific 4-chloro-2-methyl-6-(m-tolyl) substitution pattern of the target compound confers a unique reactivity profile, lipophilicity, and steric environment that cannot be replicated by close analogs such as the regioisomeric 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine (CAS 180606-70-6) or the simpler 4-chloro-2-methyl-6-phenylpyrimidine .

Regioisomer

4-Chloro-6-methyl-2-(m-tolyl)pyrimidine (CAS 180606-70-6) shifts lipophilicity by +0.19 log units; biological and physicochemical profiles may not transfer.

Amino analog

Replacing the 4-chloro with an amino group increases TPSA by ~26 Ų, significantly altering polarity and predicted membrane permeability.

Simpler phenyl

4-Chloro-2-methyl-6-phenylpyrimidine lacks the m-tolyl group; steric and electronic modulation of the 4-position reactivity may differ.

Selection Evidence for 4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine


Lipophilicity vs. Regioisomer

The target compound exhibits a computed LogP (XLogP3) of 3.41, which is 0.19 log units lower than its regioisomer 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine (CAS 180606-70-6; XLogP3 = 3.6) . This difference reflects the impact of the methyl group position on the pyrimidine ring on overall hydrophobicity. Lower lipophilicity can translate to improved aqueous solubility and potentially reduced plasma protein binding, which are critical parameters for optimizing pharmacokinetic properties in drug discovery campaigns [1].

Lipophilicity vs. regioisomer
Head-to-head
Δ LogP = −0.19
Lower computed lipophilicity may support solubility and permeability balance.
Computed XLogP3 values; target 3.41 vs regioisomer 3.6.
Medicinal Chemistry Drug Design Lipophilicity

TPSA Differentiation and Bioavailability

The target compound possesses a TPSA of 25.78 Ų , which is identical to that of its regioisomer 4-chloro-6-methyl-2-(3-methylphenyl)pyrimidine (TPSA = 25.8 Ų) [1]. However, the target compound's TPSA is significantly lower than that of the amine-containing analog 2-methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine (TPSA = 51.8 Ų) [2], indicating a substantial difference in polarity and hydrogen-bonding capacity. This distinction is critical because compounds with a TPSA below 60 Ų are generally predicted to have good intestinal absorption and blood-brain barrier penetration, whereas those with higher TPSA may exhibit poor membrane permeability [3].

TPSA vs. amino analog
Head-to-head
Δ TPSA = −26.02 Ų
Significantly lower polarity may enhance membrane permeability context.
Target TPSA 25.78 Ų vs amino analog 51.8 Ų; below 60 Ų cutoff.
ADME Drug-Likeness Bioavailability

4-Chloro Handle Reactivity

The 4-chloro substituent on the pyrimidine ring of the target compound provides a highly reactive electrophilic site for nucleophilic aromatic substitution (SNAr), enabling efficient diversification into libraries of 4-amino, 4-thio, and 4-alkoxy derivatives. While this reactivity is a class-level property shared by other 4-chloropyrimidines, the specific electronic and steric environment created by the 2-methyl and 6-(m-tolyl) substituents modulates the reaction rate and selectivity compared to analogs. For instance, the electron-donating methyl group at position 2 and the m-tolyl group at position 6 can influence the electron density at the 4-position, potentially affecting the yield and conditions required for SNAr reactions . In the broader context of phenylpyrimidine chemistry, 4-chloro derivatives are established as versatile building blocks for synthesizing biologically active compounds, including JAK3 inhibitors and fungicides [1].

4-Chloro SNAr reactivity
Class-level inference
Reactive electrophilic site for diversification
Supports library synthesis and structure-activity relationship exploration.
Reactivity modulated by 2-methyl and 6-(m-tolyl) substituents; standard SNAr conditions.
Synthetic Chemistry Medicinal Chemistry Parallel Synthesis

4-Chloro-2-methyl-6-(3-methylphenyl)pyrimidine Research Applications


Lead Optimization with Moderate Lipophilicity

Given its computed LogP of 3.41, 4-chloro-2-methyl-6-(3-methylphenyl)pyrimidine is an optimal core for lead optimization programs targeting intracellular enzymes or receptors where moderate lipophilicity is desired to balance solubility and permeability . The 0.19 log unit lower lipophilicity compared to its regioisomer (CAS 180606-70-6) may reduce the risk of promiscuous off-target binding and improve aqueous solubility, making it a more attractive starting point for developing orally bioavailable drug candidates [1].

CNS Drug Candidates with BBB Penetration

The compound's low topological polar surface area (TPSA = 25.78 Ų) falls well below the empirical threshold of 60 Ų for predicting good blood-brain barrier penetration . This property makes it a promising scaffold for developing therapeutics targeting central nervous system disorders, where passive diffusion across the blood-brain barrier is essential. In contrast, amino-substituted analogs with TPSA > 50 Ų (e.g., CAS 2092424-57-0) are less likely to achieve adequate CNS exposure [1].

Parallel Synthesis & Kinase Inhibitor SAR

The reactive 4-chloro handle enables efficient parallel synthesis of diverse libraries via nucleophilic aromatic substitution (SNAr) . This makes the compound a cost-effective and time-efficient core for exploring structure-activity relationships (SAR) around the 4-position in kinase inhibitor programs, including JAK3 and other tyrosine kinase targets, where phenylpyrimidine derivatives have demonstrated potent inhibitory activity [1].

Agrochemical Discovery: Safeners & Fungicides

Drawing on class-level evidence from phenylpyrimidine derivatives such as fenclorim and 4-chloro-6-methyl-2-phenylpyrimidine, which elicit xenobiotic responses and exhibit herbicidal safening activity, the target compound can serve as a synthetic intermediate for developing novel agrochemicals . The distinct substitution pattern offers a unique starting point for exploring structure-activity relationships in safener and fungicide discovery, potentially leading to candidates with improved crop tolerance or antifungal efficacy [1].

Application
Selection Property
Validation Focus
Lead optimization (lipophilicity balance)
LogP 3.41, lower than regioisomer
Solubility-permeability balance review
CNS target research (BBB context)
TPSA 25.78 Ų (well below 60 Ų)
Predicted passive membrane permeability review
Kinase inhibitor SAR exploration
4-Chloro SNAr handle
Diversification efficiency and selectivity review
Agrochemical research (safeners/fungicides)
Phenylpyrimidine scaffold with distinct substitution
Structure-activity relationship exploration in crop protection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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